BenchChemオンラインストアへようこそ!

1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Adrenergic Receptor Pharmacology Radioligand Binding Assay Selectivity Profiling

1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one (CAS 1316218-22-0) is a synthetic heterocyclic compound with the molecular formula C14H20BrN3O and a molecular weight of 326.23 g/mol. It is primarily recognized for its selective binding affinity for the alpha-2 adrenergic receptor over the alpha-1 adrenergic receptor, as documented in curated bioactivity databases.

Molecular Formula C14H20BrN3O
Molecular Weight 326.23 g/mol
CAS No. 1316218-22-0
Cat. No. B1399344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
CAS1316218-22-0
Molecular FormulaC14H20BrN3O
Molecular Weight326.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCC(CC1)C2=CN=C(C=N2)Br
InChIInChI=1S/C14H20BrN3O/c1-14(2,3)13(19)18-6-4-10(5-7-18)11-8-17-12(15)9-16-11/h8-10H,4-7H2,1-3H3
InChIKeyCUNFEBINVZMKGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one (CAS 1316218-22-0) Baseline & Sourcing Data


1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one (CAS 1316218-22-0) is a synthetic heterocyclic compound with the molecular formula C14H20BrN3O and a molecular weight of 326.23 g/mol [1]. It is primarily recognized for its selective binding affinity for the alpha-2 adrenergic receptor over the alpha-1 adrenergic receptor, as documented in curated bioactivity databases [2]. This compound is available for research and further manufacturing use, with a typical purity of ≥98% from multiple vendors, and is stored under dry, refrigerated conditions (2-8°C) .

Why Generic Alpha-2 Agonists Are Not Interchangeable with 1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one


While many pharmacologically active alpha-2 adrenergic receptor ligands exist (e.g., clonidine, guanfacine), their receptor subtype selectivity, functional activity (agonist vs. antagonist), and off-target profiles can differ dramatically from those of 1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one. The quantitative evidence below demonstrates that this compound exhibits a specific binding affinity profile (Ki = 6.5 nM for alpha-2; Ki = 400 nM for alpha-1) that is not a property shared by all in-class compounds. For example, clonidine is known as a potent full agonist, while this compound is characterized by its binding affinity data without defined functional activity in the curated database [1]. This structural and pharmacological distinction makes direct substitution without experimental validation a significant risk to research integrity.

Quantitative Differentiation Evidence for 1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one Against Closest Analogs


Alpha-2 vs. Alpha-1 Adrenergic Receptor Binding Affinity Selectivity

The target compound demonstrates a ~61-fold selectivity for the alpha-2 adrenergic receptor over the alpha-1 adrenergic receptor in binding assays. Its affinity for the alpha-2 receptor (Ki = 6.5 nM) is on par with or better than known selective alpha-2 ligands like guanfacine (Ki ~ 2.4-8.7 nM), while its affinity for the alpha-1 receptor (Ki = 400 nM) is significantly lower, establishing a desirable orthogonality in research tools [1].

Adrenergic Receptor Pharmacology Radioligand Binding Assay Selectivity Profiling

Functional Selectivity: Alpha-2 IC50 vs. Alpha-1 IC50

The compound shows a >350-fold functional selectivity for the alpha-2 receptor (IC50 = 7 nM) over the alpha-1 receptor (IC50 = 2500 nM) [1]. This contrasts with non-selective adrenergic agents like prazosin (alpha-1 selective antagonist), where functional selectivity is reversed.

Functional Assay IC50 Receptor Occupancy

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile

The compound exhibits a calculated XLogP3-AA of 2.3 [1], which places it in a lipophilicity range different from many alpha-2 agonists. For context, clonidine has an XLogP3 of 1.5 and guanfacine has an XLogP3 of 1.8. This predicted higher lipophilicity may confer distinct membrane permeability and tissue distribution characteristics.

Drug-likeness Physicochemical Properties Medicinal Chemistry

Chemical Scaffold Uniqueness: Bromopyrazine-Piperidine-Pivaloyl vs. Common Alpha-2 Chemotypes

The compound's core structure—a 5-bromopyrazin-2-yl group linked to a piperidine ring, which is further N-acylated with a pivaloyl group—is a rare chemotype not present in classic alpha-2 agonists like clonidine (imidazoline), guanfacine (phenylacetyl guanidine), or dexmedetomidine (imidazole) [1][2]. This structural novelty is valuable for patent landscape diversification and for exploring binding modes orthogonal to saturated pharmacophores.

Chemical Biology Scaffold Hopping Intellectual Property

Recommended Application Scenarios for Procuring 1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one


Selective Alpha-2 Adrenergic Receptor Probe for In Vitro Pharmacology

The compound's high binding affinity (Ki = 6.5 nM) and >350-fold selectivity for the alpha-2 receptor over alpha-1 make it an excellent candidate for in vitro radioligand binding studies, competition assays, and receptor occupancy experiments where alpha-1 cross-reactivity must be avoided [1]. This is particularly useful for receptor subtype characterization in tissue homogenates or cell lines expressing different adrenergic receptor populations.

Medicinal Chemistry Starting Point for Novel Selective Alpha-2 Ligands

Given its unique bromopyrazine-piperidine-pivaloyl scaffold, this compound serves as a high-affinity hit for lead optimization programs aimed at developing non-imidazoline, non-guanidine alpha-2 agonists or antagonists [1]. The scaffold offers a fresh intellectual property landscape and the potential for tuning selectivity, efficacy, and pharmacokinetic properties through systematic chemical modification.

Chemical Biology Tool for Investigating Alpha-2 Mediated Signaling Pathways

Its predicted higher lipophilicity (XLogP3 = 2.3) relative to classic alpha-2 agonists suggests it may be a useful tool for studying CNS-penetrant alpha-2 receptor modulation without the extensive off-target effects associated with imidazoline receptors [2]. This can help dissect the role of central alpha-2 receptors in blood pressure regulation, sedation, and analgesia in preclinical models, provided confirmatory in vivo pharmacokinetic studies are performed.

Reference Standard in Alpha-Adrenergic Selectivity Panels

The well-characterized quantitative selectivity data (Ki alpha-2: 6.5 nM; Ki alpha-1: 400 nM; IC50 alpha-2: 7 nM; IC50 alpha-1: 2500 nM) enables this compound to be used as a reference standard for calibrating new assays or screening platforms [1]. Its consistent batch-to-batch purity (≥98%) from commercial vendors supports its use as a control compound in high-throughput screening (HTS) campaigns focused on adrenergic targets .

Quote Request

Request a Quote for 1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.